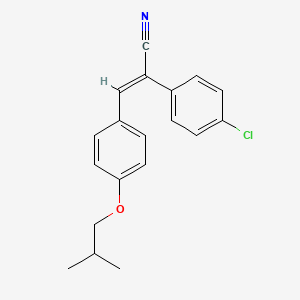
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile, also known as T0901317, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. T0901317 is a selective agonist of liver X receptors (LXRs) and has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis. In
作用機序
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is a selective agonist of liver X receptors (LXRs). LXRs are transcription factors that play a key role in regulating cholesterol metabolism, inflammation, and glucose homeostasis. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile binds to LXRs and activates their transcriptional activity, leading to the upregulation of genes involved in cholesterol efflux, inflammation resolution, and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis. It has been shown to increase cholesterol efflux from macrophages, reduce atherosclerosis progression, and improve insulin sensitivity in animal models of diabetes and obesity. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
実験室実験の利点と制限
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a selective agonist of LXRs, making it a useful tool for studying the effects of LXR activation on cholesterol metabolism, inflammation, and glucose homeostasis. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is also stable and easy to handle, making it a convenient compound for in vitro and in vivo experiments.
However, there are also limitations to using 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile in lab experiments. It has been found to have off-target effects on other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which may complicate the interpretation of results. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is also a potent activator of LXRs, which may lead to non-physiological effects in some experimental settings.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile. One area of interest is the development of more selective agonists of LXRs that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile in combination with other compounds to enhance its therapeutic effects. For example, 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been found to synergize with statins, a class of drugs commonly used to lower cholesterol levels, in reducing atherosclerosis progression. Finally, further studies are needed to fully elucidate the effects of 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile on cholesterol metabolism, inflammation, and glucose homeostasis, as well as its potential therapeutic applications in metabolic disorders.
合成法
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with isobutyl magnesium chloride to form 4-chloro-α-isobutylbenzyl alcohol. This intermediate is then reacted with 4-isobutoxyphenylacetonitrile in the presence of a base to form the final product, 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile.
科学的研究の応用
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis, making it a promising target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-14(2)13-22-19-9-3-15(4-10-19)11-17(12-21)16-5-7-18(20)8-6-16/h3-11,14H,13H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRSBUXQWISQY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

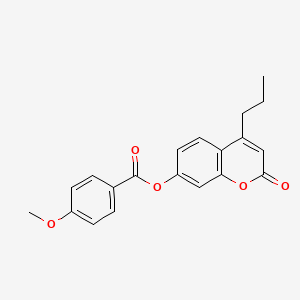
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)
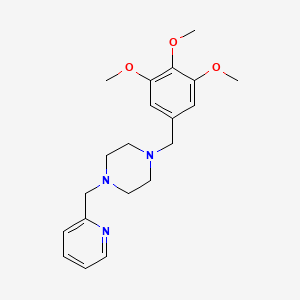
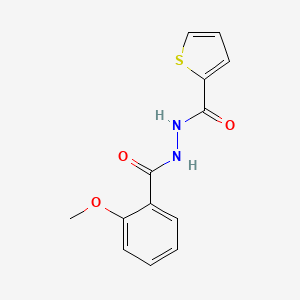
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
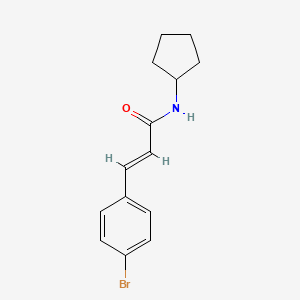
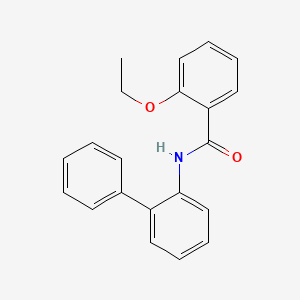
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5777047.png)